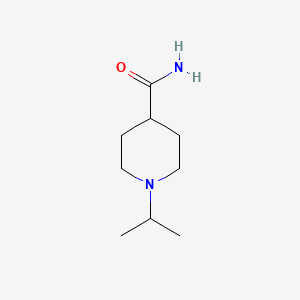![molecular formula C12H14BrNO B3121140 n-[4-Bromophenyl]caprolactam CAS No. 280120-09-4](/img/structure/B3121140.png)
n-[4-Bromophenyl]caprolactam
概要
説明
n-[4-Bromophenyl]caprolactam: is a chemical compound that belongs to the class of lactams, which are cyclic amides This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the caprolactam structure Caprolactams are widely used in the production of nylon-6, a type of synthetic polymer
作用機序
Target of Action
n-[4-Bromophenyl]caprolactam, a derivative of caprolactam, is primarily used in the synthesis of polyamides . The primary targets of this compound are the monomers that undergo polymerization to form polyamides .
Mode of Action
The compound interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the lactam ring in the caprolactam molecule, leading to the formation of linear polymers . The polymerization process is highly efficient and versatile, leading to significant advances in polyamide chemistry .
Biochemical Pathways
The biochemical pathway affected by this compound is the caprolactam degradation pathway . This pathway involves the conversion of caprolactam to 6-aminocaproic acid by a caprolactamase enzyme, followed by the deamination of 6-aminocaproic acid to produce 6-oxohexanoate by an aminotransferase . The downstream effects include the production of adipate, which is further metabolized .
Pharmacokinetics
The pharmacokinetics of caprolactam, the parent compound of this compound, indicate that it is rapidly absorbed, distributed, and excreted without accumulating in the organism .
Result of Action
The molecular effect of this compound’s action is the formation of polyamides, which have a wide range of applications in various industries . On a cellular level, certain bacteria, such as Arthrobacter sp., can grow in the presence of caprolactam, indicating a potential influence on microbial communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, caprolactam has been found to affect the growth of ecologically important soil bacteria . It inhibited the growth of several Bacillus sp. and Rhizobium sp., but cells of Arthrobacter sp. were able to grow in the presence of caprolactam . This suggests that the environmental presence of caprolactam can influence microbial diversity and function.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of n-[4-Bromophenyl]caprolactam typically involves the bromination of phenylcaprolactam. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of caprolactam, including its derivatives like this compound, often involves the Beckmann rearrangement of cyclohexanone oxime. This process includes the following steps:
Formation of Cyclohexanone Oxime: Cyclohexanone is reacted with hydroxylamine to form cyclohexanone oxime.
Beckmann Rearrangement: The oxime is then subjected to acidic conditions, leading to the rearrangement and formation of caprolactam.
Bromination: The caprolactam is then brominated using bromine or a brominating agent in the presence of a catalyst to obtain this compound
化学反応の分析
Types of Reactions: n-[4-Bromophenyl]caprolactam can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: Caprolactam derivatives can undergo ring-opening polymerization to form polyamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylcaprolactams can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Polyamides: Ring-opening polymerization results in the formation of nylon-6 or other polyamide materials
科学的研究の応用
n-[4-Bromophenyl]caprolactam has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as engineering plastics and fibers
類似化合物との比較
Phenylcaprolactam: Lacks the bromine atom, resulting in different chemical and physical properties.
4-Chlorophenylcaprolactam: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
4-Fluorophenylcaprolactam: Contains a fluorine atom, which can significantly alter the compound’s properties compared to the bromine derivative.
Uniqueness: n-[4-Bromophenyl]caprolactam is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where halogen bonding and specific electronic effects are desired .
特性
IUPAC Name |
1-(4-bromophenyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-5-7-11(8-6-10)14-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIWSHDUPMAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)


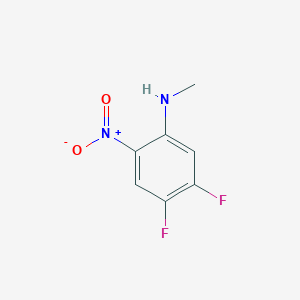
![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)
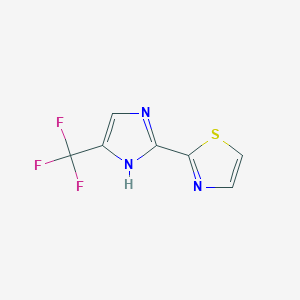
![Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate](/img/structure/B3121087.png)
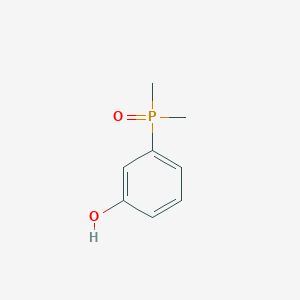
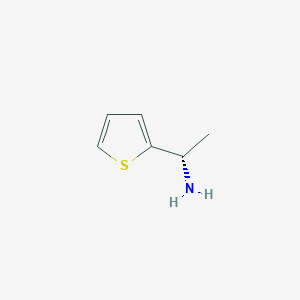
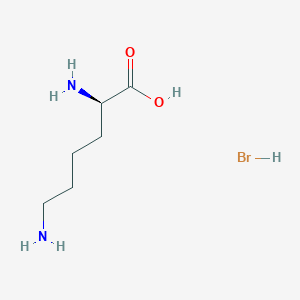

![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)

